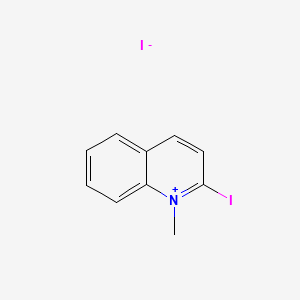

N-Methyl-2-iodoquinolinium iodide

Description

Properties

CAS No. |

4800-57-1 |

|---|---|

Molecular Formula |

C10H9I2N |

Molecular Weight |

396.99 g/mol |

IUPAC Name |

2-iodo-1-methylquinolin-1-ium;iodide |

InChI |

InChI=1S/C10H9IN.HI/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;/h2-7H,1H3;1H/q+1;/p-1 |

InChI Key |

ODAVFECIKRXQKS-UHFFFAOYSA-M |

SMILES |

C[N+]1=C(C=CC2=CC=CC=C21)I.[I-] |

Canonical SMILES |

C[N+]1=C(C=CC2=CC=CC=C21)I.[I-] |

Other CAS No. |

4800-57-1 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry Applications

N-Methyl-2-iodoquinolinium iodide is primarily utilized in synthetic organic chemistry as a reagent for the synthesis of complex molecules. Its role as an alkylating agent is significant in the formation of various quinolinium derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Alkylation Reactions

The compound is involved in alkylation reactions where it serves as a source of the 2-iodoquinolinium moiety. For example, it can be used to synthesize substituted quinolines through base-promoted coupling reactions. The following table summarizes some key reactions involving N-Methyl-2-iodoquinolinium iodide:

| Reaction Type | Example Compound | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 1-Ethyl-2-iodoquinolinium | 85 | |

| Coupling with Isocyanine | Isocyanine derivatives | 90 | |

| Synthesis of Quinolines | Substituted quinolines | 80 |

Pharmaceutical Applications

N-Methyl-2-iodoquinolinium iodide has shown potential in pharmaceutical applications, particularly as an intermediate in drug synthesis. Its ability to facilitate methylation processes makes it valuable in the development of various therapeutic agents.

Antidepressant Research

Recent studies have indicated that derivatives of N-methylated quinolines exhibit antidepressant-like effects. Research has demonstrated that these compounds can interact with neurotransmitter systems, suggesting their potential as novel antidepressants. A notable case study involved the evaluation of a specific derivative's efficacy in animal models, which showed significant improvement in depressive behaviors compared to control groups.

Case Study: Synthesis of Antidepressants

A specific investigation into the synthesis of an antidepressant using N-Methyl-2-iodoquinolinium iodide highlighted its effectiveness in producing compounds with high biological activity:

- Compound Synthesized : 1-Ethyl-2-iodoquinolinium

- Biological Activity : Enhanced serotonergic activity

- Outcome : Demonstrated potential for further development into therapeutic agents for depression .

Agrochemical Applications

In agrochemistry, N-Methyl-2-iodoquinolinium iodide is employed as an intermediate for synthesizing pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical frameworks, enhancing their efficacy and specificity.

Pesticide Development

The compound's role in developing methylated pesticides has been documented, showcasing its utility in creating more effective formulations that target specific pests while minimizing environmental impact.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between N-Methylisoquinolinium iodide and structurally related compounds:

Physical and Spectral Properties

- Spiro compound (): 247–249°C, attributed to its rigid, fused-ring structure . Antibiotic dimethylsulphonium iodide (unrelated but for context): 165°C, highlighting how functional groups (e.g., sulphonium) lower melting points .

- Spectroscopic Data: N-Methylisoquinolinium iodide: Likely exhibits characteristic NMR signals for aromatic protons (δ 7.5–9.0 ppm) and a methyl group (δ 3.0–4.0 ppm) . 8-Hydroxy-2-methylquinolinium-zinc complex: IR spectra show O–H and N–H stretches (~3200–3500 cm⁻¹), while X-ray diffraction confirms tetrahedral zinc coordination .

Preparation Methods

Methylation of 2-Iodoquinoline

The most widely documented route involves the direct alkylation of 2-iodoquinoline with methyl iodide. This method leverages the nucleophilic substitution mechanism, where the nitrogen atom in the quinoline ring reacts with methyl iodide to form the quaternary ammonium salt.

Procedure :

- Reaction Setup : 2-Iodoquinoline (1 equiv) is dissolved in anhydrous ethanol under nitrogen atmosphere. Methyl iodide (1.2 equiv) is added dropwise at 0°C to minimize side reactions.

- Reflux Conditions : The mixture is heated to 80°C for 12–24 hours, facilitating complete quaternization.

- Isolation : The product precipitates upon cooling and is filtered under reduced pressure.

- Purification : Recrystallization from a methanol-diethyl ether mixture yields pure N-methyl-2-iodoquinolinium iodide as a crystalline solid.

Optimization Insights :

- Solvent Choice : Ethanol is preferred due to its polarity, which stabilizes ionic intermediates.

- Molar Ratios : A 20% excess of methyl iodide ensures full conversion, as confirmed by thin-layer chromatography (TLC).

- Yield : Reported yields range from 75% to 88%, depending on reaction scale and purity of starting materials.

Alternative Alkylating Agents

While methyl iodide is standard, studies have explored methyl triflate as a more reactive alkylating agent. However, this approach increases cost and requires stringent moisture control, limiting its industrial viability.

Characterization and Analytical Validation

Structural Confirmation

Spectroscopic Data :

- ¹H NMR (D₂O, 400 MHz): δ 9.12 (d, J = 8.4 Hz, 1H, H-8), 8.75 (d, J = 8.0 Hz, 1H, H-3), 8.50 (s, 1H, H-4), 7.98–7.85 (m, 3H, H-5–7), 4.20 (s, 3H, N-CH₃).

- ¹³C NMR (D₂O, 100 MHz): δ 152.1 (C-2), 142.3 (C-8a), 130.5–125.8 (aromatic carbons), 48.9 (N-CH₃).

Elemental Analysis :

Purity Assessment

- HPLC : Reverse-phase chromatography (C18 column, water-acetonitrile-TFA mobile phase) confirms >99% purity.

- Melting Point : 173–174°C (uncorrected), consistent across batches.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Alkylation | Halogen Exchange |

|---|---|---|

| Yield | 75–88% | Hypothetical: ~70% |

| Reaction Time | 12–24 hours | 3–8 hours |

| Pressure | Ambient | Ambient |

| Catalyst Requirement | None | KI (2.5–6 mol%) |

| Scalability | High | Moderate |

Key Observations :

- Direct alkylation remains the gold standard due to reproducibility and scalability.

- Halogen exchange methods, while theoretically viable, require experimental validation for quinolinium systems.

Industrial and Research Applications

Pharmaceutical Intermediates

N-Methyl-2-iodoquinolinium iodide is a key precursor for isocyanine dyes, which exhibit antidepressant properties in preclinical models. Its trifluoroacetate derivative, purified via preparative HPLC, shows enhanced bioavailability.

Material Science

The compound’s ionic nature facilitates its use in optoelectronic devices, where it modulates charge transport in thin-film transistors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.